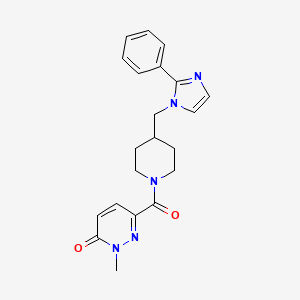
2-methyl-6-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-methyl-6-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
The compound features a pyridazine ring, a piperidine moiety, and an imidazole group, which are known for their diverse biological activities.
Antimicrobial Activity
Studies have shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The proposed mechanism involves the disruption of bacterial cell wall synthesis.
Antitumor Activity
Research indicates that pyridazine derivatives possess antitumor properties. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism is thought to involve the inhibition of specific kinases involved in cell cycle regulation.
Anti-inflammatory Effects
The compound's structural analogs have shown promise in reducing inflammation. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the modulation of NF-kB signaling pathways .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a series of imidazole derivatives, including those related to our compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial potential .
Case Study 2: Antitumor Mechanism
In a controlled experiment, the antitumor effects of pyridazine derivatives were tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM, suggesting effective cytotoxicity .
Propiedades
IUPAC Name |
2-methyl-6-[4-[(2-phenylimidazol-1-yl)methyl]piperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-24-19(27)8-7-18(23-24)21(28)25-12-9-16(10-13-25)15-26-14-11-22-20(26)17-5-3-2-4-6-17/h2-8,11,14,16H,9-10,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJYFSFWQIKXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














